molecular formula C6H4Cl2IN B2731303 2,4-Dichloro-3-iodoaniline CAS No. 1000590-77-1

2,4-Dichloro-3-iodoaniline

Cat. No.: B2731303
CAS No.: 1000590-77-1
M. Wt: 287.91
InChI Key: RUDLUDMSNSKIGM-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-iodoaniline typically involves the iodination of 2,4-dichloroaniline. One common method is the direct iodination using iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. For example, it can react with nucleophiles such as amines or thiols to form substituted derivatives.

    Oxidation and Reduction Reactions: The amino group in this compound can be oxidized to form nitro derivatives or reduced to form corresponding aniline derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds, which are useful in dye synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted aniline derivatives
  • Nitroaniline derivatives
  • Azo compounds

Scientific Research Applications

2,4-Dichloro-3-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-iodoaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

    2,4-Dichloroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodoaniline: Lacks the chlorine atoms, which affects its chemical properties and reactivity.

    2,4-Dichloro-6-iodoaniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 2,4-Dichloro-3-iodoaniline is unique due to the specific arrangement of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research.

Properties

IUPAC Name

2,4-dichloro-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDLUDMSNSKIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000590-77-1
Record name 2,4-dichloro-3-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-(2,4-dichloro-3-iodophenyl)acetamide (40.0 g, 121 mmol) in MeOH (100 mL) is added concentrated HCl (50 mL). The mixture is stirred and heated at reflux for 18 hours. The mixture is cooled and the solvents were removed under reduced pressure (water bath below 45° C.). The residue is cooled with an ice bath and 3N NaOH solution was added to adjust the pH to between 9 and 10. The mixture is extracted with ether and dried over MgSO4. The solvents were removed and the residue is purified through a flash chromatographic column with a gradient of hexanes/ether to give 2,4-dichloro-3-iodoaniline.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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